molecular formula C18H16Cl2N2O4 B11659246 Ethyl 4-[5-(3,5-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-[5-(3,5-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11659246
M. Wt: 395.2 g/mol
InChI Key: VXXPNBPNRDOBEC-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(3,5-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a dichlorophenyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-(3,5-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(3,5-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-[5-(3,5-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(3,5-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and dichlorophenyl group can interact with hydrophobic pockets, while the tetrahydropyrimidine core can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[5-(3,5-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is unique due to its specific combination of functional groups.

    This compound: Similar compounds may include other furan derivatives or tetrahydropyrimidine derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H16Cl2N2O4

Molecular Weight

395.2 g/mol

IUPAC Name

ethyl 4-[5-(3,5-dichlorophenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H16Cl2N2O4/c1-3-25-17(23)15-9(2)21-18(24)22-16(15)14-5-4-13(26-14)10-6-11(19)8-12(20)7-10/h4-8,16H,3H2,1-2H3,(H2,21,22,24)

InChI Key

VXXPNBPNRDOBEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)C

Origin of Product

United States

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